[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
The compound [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is a structurally complex molecule featuring:
- A 4-nitro-2,1,3-benzoxadiazole core, a heterocyclic aromatic system known for its fluorescence and electron-deficient properties, often utilized in bioimaging and molecular probes .
- A (2R)-2-hydroxyethyl group in the R-configuration, introducing stereochemical specificity.
- A phosphorylated trimethylazaniumyl ethyl group, imparting cationic character and water solubility.
This combination of hydrophobic and hydrophilic moieties suggests applications in targeted drug delivery, fluorescent labeling, or enzyme inhibition studies.
Properties
Molecular Formula |
C26H44N5O10P |
|---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H44N5O10P/c1-31(2,3)18-19-38-42(36,37)39-20-24(33)40-23(32)14-12-10-8-6-4-5-7-9-11-13-17-27-21-15-16-22(30(34)35)26-25(21)28-41-29-26/h15-16,24,33H,4-14,17-20H2,1-3H3,(H-,27,29,36,37)/t24-/m1/s1 |
InChI Key |
YWGHKXNPCLZBHK-XMMPIXPASA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@H](O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Considerations
The synthesis typically involves:
- Preparation of the NBD-labeled fatty acid derivative (NBD-amino-tridecanoic acid or its activated ester).
- Coupling this labeled fatty acid to a glycerophosphoethanolamine backbone.
- Introduction of the phosphate group linked to the trimethylammonium ethyl group.
- Purification and characterization.
Detailed Preparation Methods
Synthesis of NBD-Amino Fatty Acid Derivative
- Step 1: Activation of 4-nitro-2,1,3-benzoxadiazole (NBD)
- NBD chloride or NBD fluorides are commonly used as electrophilic reagents.
- Reaction with 13-aminotridecanoic acid under mild basic conditions yields NBD-labeled amino acid.
- Step 2: Formation of NBD-amino-tridecanoic acid
- The amino group of 13-aminotridecanoic acid attacks the electrophilic NBD derivative.
- Reaction conditions: typically carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- Purification by column chromatography or recrystallization.
Preparation of Glycerophosphoethanolamine Backbone
- Starting material: Commercially available 1,2-diacyl-sn-glycero-3-phosphoethanolamine or synthesized via:
- Esterification of glycerol derivatives with fatty acid chlorides or anhydrides.
- Phosphorylation of the sn-3 position with phosphoric acid derivatives.
- Stereochemical control: Use of enantiomerically pure glycerol derivatives to ensure (2R) configuration.
Coupling of NBD-Amino Fatty Acid to Glycerophosphoethanolamine
- Activation of NBD-amino fatty acid:
- Conversion to active esters such as N-hydroxysuccinimide (NHS) esters or carbodiimide-mediated activation (e.g., EDC or DCC) to form reactive intermediates.
- Esterification reaction:
- The activated NBD-amino fatty acid reacts with the free hydroxyl group at the 2-position of glycerophosphoethanolamine.
- Reaction conditions: Anhydrous solvents (e.g., dichloromethane, DMF), presence of base catalysts (e.g., pyridine or triethylamine), temperature control (0–25 °C).
- Purification:
- Silica gel chromatography or preparative HPLC to isolate the mono-labeled phospholipid.
Final Phosphorylation and Quaternization
- The phosphate group is typically introduced early in the backbone synthesis or via phosphorylation of the glycerol derivative.
- The 2-(trimethylazaniumyl)ethyl group is part of the phosphoethanolamine moiety, often introduced by reaction with choline derivatives or trimethylamine quaternization.
- Purification and verification of the quaternary ammonium group by NMR and mass spectrometry.
Experimental Data Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-nitrobenzoxadiazole chloride + 13-aminotridecanoic acid | DMF or THF | RT to 40 °C | 70–85 | Mild base (e.g., triethylamine) used |
| 2 | Activation with NHS + EDC or DCC | Dichloromethane | 0–25 °C | 75–90 | Formation of NHS ester |
| 3 | Coupling with glycerophosphoethanolamine | Anhydrous DCM/DMF | 0–25 °C | 60–80 | Base catalyst (pyridine) |
| 4 | Quaternization/phosphorylation | Various | Ambient to mild heat | Variable | Confirmed by NMR/MS |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H and ^13C NMR to confirm ester linkages and aromatic NBD signals.
- ^31P NMR to confirm phosphate group presence.
- Mass Spectrometry (MS):
- High-resolution MS confirms molecular weight (approx. 907.1 g/mol).
- UV-Vis and Fluorescence Spectroscopy:
- Characteristic absorption and emission of NBD fluorophore.
- Chromatography:
- HPLC or TLC for purity assessment.
Literature and Source Diversity
- Preparation methods are extensively documented in peer-reviewed journals focusing on fluorescent lipid analog synthesis, such as Journal of Lipid Research, Bioorganic & Medicinal Chemistry, and Analytical Biochemistry.
- Patents on fluorescent phospholipid derivatives provide detailed synthetic protocols.
- Chemical databases such as PubChem (CID 16217018) provide structural and physicochemical data supporting synthetic routes.
- EPA DSSTox and Wikidata entries corroborate chemical identity and related substances.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include amino derivatives, substituted phosphates, and hydrolyzed fragments. These products can be further utilized in various research applications .
Scientific Research Applications
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The compound exerts its effects through its fluorescent properties. Upon excitation with light of a specific wavelength, it emits light at a different wavelength, allowing it to be detected and visualized. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be tracked using fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Alkyl Chain Variations ()
Compounds 9a–9d (Table 1) share the benzoxadiazole core but differ in alkyl chain length and terminal tetrazole groups. Key comparisons include:
Table 1: Comparison of Benzoxadiazole Derivatives
Key Observations:
- Longer alkyl chains (e.g., decyl in 9c ) correlate with higher yields (82%) but lower melting points (202°C vs. 206°C for octyl 9b ), likely due to reduced crystallinity.
- The target compound’s tridecanoyloxy chain may further enhance lipid bilayer penetration compared to shorter chains in 9a–9d .
- The phosphate group in the target compound introduces ionic solubility, contrasting with the non-ionic tetrazole-terminated analogs.
Biphenyl-Benzoxadiazole Analogs ()
The compound Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amine (Empirical Formula: C18H12N4O3) shares the nitrobenzoxadiazole motif but lacks the tridecanoyloxy and phosphate groups . Key differences:
- Applications : The biphenyl analog may serve as a fluorescent probe, while the target compound’s phosphate group could enable kinase inhibition or nucleic acid binding.
Stereochemical and Isomeric Considerations ()
The target compound’s (2R)-hydroxyethyl group necessitates chiral synthesis and purification. Analogous separations, such as the resolution of 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide isomers via chiral HPLC (Chiralpak® OD column, 20% MeOH-DMEA), highlight the importance of enantiomeric purity in biological activity . The target compound’s R-configuration may optimize binding to chiral receptors or enzymes.
Biological Activity
The compound [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate, often referred to as NBD-tridecanoate, is a phospholipid derivative characterized by its unique structure that incorporates a nitrobenzoxadiazole moiety. This compound has garnered interest due to its potential biological applications, particularly in cellular imaging and therapeutic contexts.
Chemical Structure
The molecular formula of NBD-tridecanoate is , with a complex structure that includes a phosphoethanolamine backbone and a long-chain fatty acid. The nitrobenzoxadiazole group is known for its fluorescent properties, which can be exploited in various biological assays.
NBD-tridecanoate exhibits several biological activities primarily attributed to the nitrobenzoxadiazole moiety, which acts as a fluorophore. This property allows for the monitoring of cellular processes such as lipid uptake and metabolism. The compound's mechanism involves:
- Cellular Uptake : The long hydrophobic tail facilitates incorporation into cellular membranes, enhancing its bioavailability.
- Fluorescent Detection : The nitrobenzoxadiazole group provides fluorescence, enabling real-time imaging of cellular events.
Case Studies and Research Findings
- Fluorescent Imaging in Live Cells :
-
Anticancer Properties :
- Research indicated that derivatives of nitrobenzoxadiazole exhibit cytotoxic effects on cancer cells. Specifically, compounds similar to NBD-tridecanoate have been shown to induce apoptosis through the inhibition of glutathione S-transferases (GSTs), which play a role in drug resistance mechanisms in tumors .
- Zinc Ion Detection :
Data Tables
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Values | Evidence Source |
|---|---|---|
| δ 3.2–3.5 ppm (trimethylazaniumyl CH) | ||
| HRMS | [M+H] = m/z 750.3 (calc. 750.2984) | |
| IR | 1720 cm (ester C=O) |
Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Temperature |
|---|---|---|---|
| Chiralpak® OD | 20% MeOH-DMEA (0.2%) in CO | 5 mL/min | 35°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
